3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one
Description
Chemical Structure and Properties The compound 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one (molecular formula: C₂₁H₂₀ClNO₄, molecular weight: 385.844 g/mol) is a chromen-4-one derivative characterized by a 4-chlorophenyl group at position 3, a hydroxyl group at position 7, a methyl group at position 2, and a morpholin-4-ylmethyl substituent at position 8 . Its monoisotropic mass is 385.1081 g/mol, and it is registered under ChemSpider ID 4158084 . The morpholine moiety enhances solubility and bioavailability, making it a candidate for drug development, particularly in kinase inhibition or antimicrobial applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-13-19(14-2-4-15(22)5-3-14)20(25)16-6-7-18(24)17(21(16)27-13)12-23-8-10-26-11-9-23/h2-7,24H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOAHJJCHBVZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a substituted benzaldehyde and a β-ketoester in the presence of a base, such as sodium hydroxide.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate Lewis acid catalyst, such as aluminum chloride.
Hydroxylation: The hydroxy group at the 7-position can be introduced through a hydroxylation reaction using a suitable oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid.
Methylation: The methyl group at the 2-position can be introduced via a methylation reaction using methyl iodide and a base, such as potassium carbonate.
Morpholin-4-ylmethyl Substitution: The morpholin-4-ylmethyl group can be introduced through a nucleophilic substitution reaction using morpholine and a suitable alkylating agent, such as chloromethyl methyl ether.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, chloromethyl methyl ether.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and neuroprotective effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with cellular signaling pathways, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Chromen-4-one Derivatives
Chromen-4-one derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally analogous molecules (Table 1).
Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity Morpholine vs. Piperazine/Piperidine: The morpholine group in the target compound (C₂₁H₂₀ClNO₄) improves water solubility compared to piperazine (e.g., ) or piperidine derivatives (e.g., ), which are bulkier and may reduce membrane permeability . Trifluoromethyl (CF₃) Groups: Compounds with CF₃ at position 2 (e.g., ) exhibit enhanced metabolic stability and higher electronegativity, favoring interactions with hydrophobic enzyme pockets . Chlorophenyl Position: The 4-chlorophenyl group in the target compound (vs.
Physicochemical Properties
- The target compound’s molecular weight (385.844 g/mol) falls within the optimal range for oral bioavailability (300–500 g/mol), unlike the perchlorate salt in (485.314 g/mol), which may require alternative administration routes .
- Compounds with CF₃ substituents (e.g., ) show higher predicted logP values (lipophilicity), enhancing blood-brain barrier penetration .
Synthetic and Analytical Relevance
- The morpholine-containing derivatives (e.g., target compound, ) are often synthesized via nucleophilic substitution reactions, confirmed by X-ray crystallography using SHELXL .
- Perchlorate salts (e.g., ) are typically characterized by high-resolution mass spectrometry (HRMS) and NMR, with stability influenced by counterion interactions .
Potential Pharmacological Applications Antimicrobial Activity: Morpholine and piperazine derivatives () show efficacy against Gram-positive bacteria due to amine-mediated membrane disruption . Antitumor Activity: CF₃-containing analogs () demonstrate cytotoxicity in breast cancer cell lines (e.g., MCF-7) via topoisomerase inhibition .
Biological Activity
The compound 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one , a derivative of chromenone, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 357.82 g/mol
- Functional Groups : The presence of a chlorophenyl group, hydroxyl group, and morpholine moiety contributes to its diverse biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro tests demonstrated significant antiproliferative effects against various cancer cell lines, including:
- HCT-116 (Colon Cancer) : IC values were reported in the range of 11 to 0.69 μM, indicating effective inhibition compared to standard chemotherapeutics like doxorubicin (IC = 2.29 μM) .
- HeLa (Cervical Cancer) : Similar trends were observed with notable apoptotic activity linked to the compound's structure .
The proposed mechanisms through which this compound exerts its biological effects include:
- Histone Deacetylase Inhibition (HDACi) : The compound has been identified as a potent HDAC inhibitor, which plays a crucial role in regulating gene expression and inducing apoptosis in cancer cells .
- Molecular Docking Studies : Computational analyses suggest strong binding affinity to target proteins involved in cancer progression, supporting the experimental findings .
Antimicrobial Activity
In addition to anticancer properties, preliminary studies indicate potential antimicrobial activity against various pathogens. This includes both Gram-positive and Gram-negative bacteria; however, specific data on minimum inhibitory concentrations (MIC) is still under investigation.
Data Table of Biological Activities
| Activity Type | Cell Line/Pathogen | IC / MIC (μM) | Reference |
|---|---|---|---|
| Antiproliferative | HCT-116 | 0.69 | |
| Antiproliferative | HeLa | Not specified | |
| Antimicrobial | Staphylococcus aureus | TBD | TBD |
| Antimicrobial | Escherichia coli | TBD | TBD |
Case Study 1: Evaluation of Anticancer Properties
A study conducted by researchers synthesized various derivatives of the chromenone framework, including our compound of interest. The study utilized multiple cancer cell lines to evaluate the anticancer efficacy and found that modifications to the morpholine group enhanced activity significantly.
Case Study 2: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that alterations in the chlorophenyl substituent directly influenced the compound's potency against cancer cells. This highlights the importance of chemical modifications in optimizing therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
